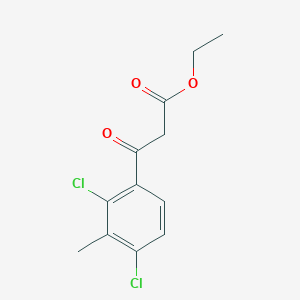

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester

Description

2,4-Dichloro-3-methyl-beta-oxobenzenephenpropanoic acid ethyl ester is a substituted benzenepropanoate ester characterized by a beta-oxo group, dichloro (2,4-position), and methyl (3-position) substituents on the aromatic ring. This compound belongs to a class of arylpropanoic acid derivatives, which are often utilized as intermediates in pharmaceuticals, agrochemicals, or fine chemical synthesis. The beta-oxo group enhances reactivity, enabling participation in keto-enol tautomerism and nucleophilic additions, while the chlorine and methyl substituents influence steric and electronic properties.

Properties

Molecular Formula |

C12H12Cl2O3 |

|---|---|

Molecular Weight |

275.12 g/mol |

IUPAC Name |

ethyl 3-(2,4-dichloro-3-methylphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C12H12Cl2O3/c1-3-17-11(16)6-10(15)8-4-5-9(13)7(2)12(8)14/h4-5H,3,6H2,1-2H3 |

InChI Key |

HEJVBDQUBYSFKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Cl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester typically involves the esterification of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,4-dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester and analogous compounds:

Structural and Reactivity Differences

Beta-oxo groups (common in the target compound and ) facilitate keto-enol tautomerism, enhancing acidity (pKa ~9–11) and enabling condensation reactions. However, the trifluoro substituents in ’s compound increase lipophilicity and metabolic stability, critical for antibiotic activity .

Functional Group Comparisons :

- Ethyl ester vs. Ethoxyethyl ester : Ethyl esters (target compound) typically exhibit higher volatility and lower hydrolytic stability compared to ethoxyethyl esters (), which may enhance persistence in environmental or biological systems .

- Chlorosulfonyl vs. Dichloro : Chlorosulfonyl groups () enable sulfonamide bond formation, whereas dichloro groups (target compound) are more common in agrochemicals for pest resistance .

Physicochemical Properties (Inferred)

- Solubility : The target compound’s dichloro and methyl groups likely reduce water solubility compared to caffeic acid (), which has polar hydroxyl groups .

- Thermal Stability: Beta-oxo esters (target compound, ) may decompose at lower temperatures (150–200°C) due to keto-enol instability, whereas dimethyl-substituted esters () exhibit higher thermal stability .

Biological Activity

2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester (CAS Number: 211576-36-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHClO with a molecular weight of 275.13 g/mol. It is characterized by the presence of two chlorine atoms and a beta-keto acid structure, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 275.13 g/mol |

| Density | 1.284 ± 0.06 g/cm³ (20 ºC) |

| Solubility | Practically insoluble (0.052 g/L at 25 ºC) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential inhibition of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cell signaling.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Insecticidal Properties : The compound has shown promising results in larvicidal assays against Aedes aegypti, the mosquito vector for several arboviruses. Research indicates that it may disrupt the insect's metabolic processes, leading to increased mortality rates among larvae .

Case Study 1: Insecticidal Activity

A recent study evaluated the larvicidal efficacy of various benzodioxole derivatives against Aedes aegypti. Among these derivatives, compounds structurally related to this compound demonstrated significant larvicidal activity with LC50 values comparable to established insecticides like temephos .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human peripheral blood mononuclear cells, compounds similar to this compound were tested up to concentrations of 5200 μM without exhibiting cytotoxic effects. This suggests a favorable safety profile for potential therapeutic applications .

Research Findings

Recent evaluations have highlighted the importance of specific substituents on the aromatic ring and aliphatic chain in enhancing biological activity. For instance, the presence of dichloro groups has been correlated with increased potency against various biological targets.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-3-methyl-beta-oxobenzenepropanoic acid ethyl ester, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, chlorination of a methyl-substituted benzoylacetate intermediate followed by esterification with ethanol under acidic catalysis (e.g., H₂SO₄) is a common route. Key parameters include temperature control (60–80°C for esterification), stoichiometric excess of chlorinating agents (e.g., PCl₅ or SOCl₂), and inert atmosphere to prevent hydrolysis of reactive intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Look for the ester carbonyl signal (~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR). The beta-oxo group’s ketone carbon appears at ~200 ppm in ¹³C NMR.

- GC-MS : Retention time and molecular ion peak (M⁺) should align with the molecular formula (C₁₂H₁₂Cl₂O₃). Fragmentation patterns, such as loss of the ethyl group (m/z = M⁺–45), confirm ester functionality .

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (beta-oxo ketone).

Advanced Questions

Q. How can computational modeling aid in predicting the reactivity of the beta-oxo group under varying pH conditions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions, identifying nucleophilic/electrophilic sites. For instance, the beta-oxo group’s keto-enol tautomerism is pH-dependent; simulations predict enol stabilization under basic conditions, increasing susceptibility to electrophilic attacks. Solvent effects (e.g., water vs. DMSO) are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve discrepancies in reported bioactivity data, such as conflicting enzyme inhibition results?

- Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to confirm potency thresholds.

- Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and co-factors (e.g., Mg²⁺) to minimize variability.

- Structural Analog Comparison : Compare with derivatives (e.g., ’s COX-2 inhibitor) to isolate substituent effects. Contradictions may arise from differences in cell permeability or off-target interactions .

Q. How does the 2,4-dichloro-3-methyl substitution pattern influence thermal stability and degradation pathways?

- Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. The electron-withdrawing chloro groups increase stability by reducing electron density on the aromatic ring, delaying oxidative degradation. Degradation products (e.g., chlorophenols) are identified via LC-MS/MS, with fragmentation pathways mapped using collision-induced dissociation (CID) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC purity vs. bioassay results).

- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, reducing resource use while maximizing yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.